Cas no 824-54-4 (2-Bromo-4-methylbenzaldehyde)

2-Bromo-4-methylbenzaldehyde structure
2-Bromo-4-methylbenzaldehyde structure
상품 이름:2-Bromo-4-methylbenzaldehyde
CAS 번호:824-54-4
MF:C8H7BrO
메가와트:199.044581651688
MDL:MFCD04039890
CID:39992
PubChem ID:4645292

2-Bromo-4-methylbenzaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • 2-Bromo-4-methylbenzaldehyde
    • 2-Bromo-p-tolualdehyde
    • 2-Brom-4-methyl-benzaldehyd
    • 2-bromo-4-methyl-benzaldehyde
    • 2-bromo-4-tolualdehyde
    • 4-methyl-2-bromobenzaldehyde
    • TPC-I119
    • Benzaldehyde, 2-bromo-4-methyl-
    • KSC497Q8B
    • MUZMDYCVUCMIDC-UHFFFAOYSA-N
    • SBB064054
    • EBD1385988
    • VZ23995
    • AS06927
    • P646
    • AB0017135
    • ST2409671
    • AM20060734
    • 2-2-Methoxyphenyl-2-methylamino cyclohexanone
    • 2-Bromo-4-methylbenzal
    • 2-Bromo-4-methylbenzaldehyde (ACI)
    • p-Tolualdehyde, 2-bromo- (7CI, 8CI)
    • 3-Bromo-4-tolualdehyde
    • Benzonitrile, 2-(dibromomethyl)-5-methyl-
    • Z1255427913
    • CS-W004657
    • 824-54-4
    • SCHEMBL136361
    • EN300-116581
    • AC-1152
    • J-511938
    • SY017586
    • GS-3352
    • 3-Bromo-4-formyltoluene
    • A855781
    • MFCD04039890
    • AKOS005259302
    • J-508311
    • FT-0632992
    • DTXSID30405206
    • 2-Bromo-4-methylbenzaldehyde, technical grade
    • DB-020642
    • MDL: MFCD04039890
    • 인치: 1S/C8H7BrO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3
    • InChIKey: MUZMDYCVUCMIDC-UHFFFAOYSA-N
    • 미소: O=CC1C(Br)=CC(C)=CC=1

계산된 속성

  • 정밀분자량: 197.96803g/mol
  • 표면전하: 0
  • XLogP3: 2.4
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 회전 가능한 화학 키 수량: 1
  • 동위원소 질량: 197.96803g/mol
  • 단일 동위원소 질량: 197.96803g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 17.1Ų
  • 중원자 수량: 10
  • 복잡도: 124
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 상호 변형 이기종 수량: 5
  • 표면전하: 0

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.49
  • 융해점: 30-35 °C (lit.)
  • 비등점: 254.1 °C at 760 mmHg
  • 플래시 포인트: >110 ºC
  • 굴절률: 1.597
  • PSA: 17.07000
  • LogP: 2.57000
  • 민감성: Air Sensitive
  • 용해성: 미확정

2-Bromo-4-methylbenzaldehyde 보안 정보

  • 기호: GHS07
  • 신호어:Warning
  • 피해 선언: H315-H319-H335
  • 경고성 성명: P261-P305+P351+P338
  • 위험물 운송번호:3276
  • WGK 독일:3
  • 위험 범주 코드: 36/37/38
  • 보안 지침: S26; S36
  • 위험물 표지: Xi
  • 위험 용어:R36/37/38
  • 포장 등급:III
  • 보안 용어:6.1
  • 저장 조건:Inert atmosphere,2-8°C

2-Bromo-4-methylbenzaldehyde 세관 데이터

  • 세관 번호:2913000090
  • 세관 데이터:

    ?? ?? ??:

    2913000090

    개요:

    2913000090 제2912항에 열거된 제품의 기타 파생물[할로겐화, 술폰화, 아질기 또는 아질기 파생물을 가리킨다].부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    HS: 2913000090 제2912류 제품의 할로겐화, 술폰화, 질화 또는 아질화 파생물 교육 관세: 17.0% 환급률: 9.0%?? ??:none Most favored nation tariff:5.5% General tariff:30.0%

2-Bromo-4-methylbenzaldehyde 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062031-5g
2-Bromo-4-methylbenzaldehyde
824-54-4 98%
5g
¥123.00 2024-07-28
Enamine
EN300-116581-0.05g
2-bromo-4-methylbenzaldehyde
824-54-4 95%
0.05g
$19.0 2023-02-18
Enamine
EN300-116581-50.0g
2-bromo-4-methylbenzaldehyde
824-54-4 95%
50.0g
$268.0 2023-02-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062031-1g
2-Bromo-4-methylbenzaldehyde
824-54-4 98%
1g
¥39 2023-02-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062031-100g
2-Bromo-4-methylbenzaldehyde
824-54-4 98%
100g
¥2034.00 2024-07-28
Alichem
A014000814-250mg
2-Bromo-4-methylbenzaldehyde
824-54-4 97%
250mg
$470.40 2023-09-01
abcr
AB206581-1 g
2-Bromo-4-methylbenzaldehyde, 95%; .
824-54-4 95%
1 g
€69.90 2023-07-20
abcr
AB206581-5 g
2-Bromo-4-methylbenzaldehyde, 95%; .
824-54-4 95%
5 g
€89.40 2023-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B20440-1g
2-Bromo-4-methylbenzaldehyde
824-54-4 97%
1g
¥47.0 2022-10-09
TRC
B808065-10mg
2-Bromo-4-methylbenzaldehyde
824-54-4
10mg
$ 50.00 2022-06-06

2-Bromo-4-methylbenzaldehyde 합성 방법

합성 방법 1

반응 조건
참조
Benzothiazines in synthesis. Formal syntheses of (+)-curcumene and (+)-curcuphenol
Harmata, Michael; et al, Tetrahedron Letters, 2003, 44(39), 7261-7264

합성 방법 2

반응 조건
1.1 Reagents: Sodium acetate ,  Hydrochloric acid ,  Water ,  Sodium sulfite ,  Copper sulfate pentahydrate Solvents: Water
참조
2-Bromo-4-methylbenzaldehyde
Jolad, Shivanand D.; et al, Organic Syntheses, 1966, 46, 13-16

합성 방법 3

반응 조건
1.1 Reagents: p-Toluenesulfonic acid ,  N-Bromosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  12 h, 75 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  0 °C; 0 °C → 45 °C; 12 h, 45 °C; 45 °C → rt
2.2 Solvents: Methanol ,  Toluene ,  Water ;  rt
참조
Palladium-Catalyzed Intramolecular Hydroaminocarbonylation to Lactams: Additive-Free Protocol Initiated by Palladium Hydride
Hu, Yue; et al, ACS Catalysis, 2016, 6(10), 6785-6789

합성 방법 4

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  0 °C; 0 °C → 45 °C; 12 h, 45 °C; 45 °C → rt
1.2 Reagents: Methanol Solvents: Toluene
참조
Palladium-Catalyzed Ring-Forming Aminoalkenylation of Alkenes with Aldehydes Initiated by Intramolecular Aminopalladation
Hu, Yue; et al, Angewandte Chemie, 2017, 56(9), 2473-2477

합성 방법 5

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  0 °C; 0 °C → 45 °C; 12 h, 45 °C; 45 °C → rt
1.2 Solvents: Methanol ,  Toluene ,  Water ;  rt
참조
Palladium-Catalyzed Intramolecular Hydroaminocarbonylation to Lactams: Additive-Free Protocol Initiated by Palladium Hydride
Hu, Yue; et al, ACS Catalysis, 2016, 6(10), 6785-6789

합성 방법 6

반응 조건
1.1 Reagents: Sodium acetate ,  Sodium nitrite ,  Hydrochloric acid ,  Sodium sulfite ,  Copper sulfate Solvents: Water ;  0 °C
1.2 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  reflux
참조
Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities
Yamakawa, Naoki; et al, Journal of Medicinal Chemistry, 2010, 53(21), 7879-7882

합성 방법 7

반응 조건
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Silver ,  Copper ,  Silica Solvents: Toluene ,  Water ;  4 h, 120 °C
참조
Synthesis of smart bimetallic nano-Cu/Ag@SiO2 for clean oxidation of alcohols
Saha, Arijit; et al, New Journal of Chemistry, 2017, 41(22), 13377-13381

합성 방법 8

반응 조건
1.1 Solvents: Hexamethylphosphoramide
참조
Halogenated arenes in the Duff reaction under high pressure. 2. Formylation and amidomethylation of halogenated arenes in trifluoroacetic acid
Sedishev, I. P.; et al, Izvestiya Akademii Nauk, 1995, (11), 2221-4

합성 방법 9

반응 조건
1.1 Reagents: Bromine Solvents: Methanol ;  24 h, 0 °C → rt
참조
Sequential One-Pot Process to Construct a Dual C-C Bond: Synthesis of Fluorenes and Total Synthesis of 4-O-Demethyl-nobilone
Shekhar, Chander; et al, ChemistrySelect, 2023, 8(26),

합성 방법 10

반응 조건
1.1 Reagents: Triphenylmethanol Catalysts: Iron chloride (FeCl3) ;  1 h, 55 °C
참조
Fe(III)-catalyzed trityl benzyl ether formation and disproportionation cascade reactions to yield benzaldehydes
Wang, Xiaoyu; et al, Tetrahedron, 2015, 71(38), 6744-6748

합성 방법 11

반응 조건
1.1 Reagents: tert-Butylamine Solvents: 1,2-Dichloroethane ;  4 h, 70 °C
1.2 Reagents: 2,6-Lutidine ,  Boron tribromide Solvents: Dichloromethane ,  1,2-Dichloroethane ;  21 °C; 4 h, 21 °C
1.3 Reagents: Selectfluor Solvents: Acetonitrile ,  Water ;  12 h, 55 °C
참조
Boron-Mediated Regioselective Aromatic C-H Functionalization via an Aryl BF2 Complex
Shinde, Ganesh H.; et al, Chemistry - A European Journal, 2023, 29(10),

합성 방법 12

반응 조건
참조
Synthesis of 2,7-dimethylanthracene by a route which is potentially a general one
Lai, Yee Hing; et al, Australian Journal of Chemistry, 1992, 45(12), 2067-71

합성 방법 13

반응 조건
1.1 Reagents: p-Toluenesulfonic acid ,  N-Bromosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  12 h, 75 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  0 °C; 0 °C → 45 °C; 12 h, 45 °C; 45 °C → rt
2.2 Reagents: Methanol Solvents: Toluene
참조
Palladium-Catalyzed Ring-Forming Aminoalkenylation of Alkenes with Aldehydes Initiated by Intramolecular Aminopalladation
Hu, Yue; et al, Angewandte Chemie, 2017, 56(9), 2473-2477

합성 방법 14

반응 조건
1.1 Catalysts: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Methanol
2.1 Catalysts: Hydrochloric acid ,  Copper sulfate Solvents: Water ;  2 h, heated
참조
Formaldoxime
De Kimpe, Norbert, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

합성 방법 15

반응 조건
1.1 Reagents: Hydrochloric acid ,  Copper sulfate Solvents: Water ;  2 h, heated
참조
Formaldoxime
De Kimpe, Norbert, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

합성 방법 16

반응 조건
참조
Synthesis of 2,7-dimethylanthracene by a route which is potentially a general one
Lai, Yee Hing; et al, Australian Journal of Chemistry, 1992, 45(12), 2067-71

합성 방법 17

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; -78 °C → rt; 6 h, rt
1.2 Solvents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: 2-Iodoxybenzoic acid Solvents: Ethyl acetate ;  rt → 80 °C; 2 h, 80 °C
참조
Stereoselective synthesis of a Podophyllum lignan core by intramolecular reductive nickel-catalysis
Xiao, Jian; et al, Chemical Communications (Cambridge, 2018, 54(16), 2040-2043

합성 방법 18

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Tetrahydrofuran ;  1 h, -78 °C
1.2 Reagents: Methanol ,  Potassium sodium tartrate Solvents: Water ;  5 h, rt
참조
Enantioselective Lewis Acid Catalyzed ortho Photocycloaddition of Olefins to Phenanthrene-9-carboxaldehydes
Stegbauer, Simone; et al, Angewandte Chemie, 2018, 57(44), 14593-14596

합성 방법 19

반응 조건
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Ethyl acetate ;  rt → 80 °C; 2 h, 80 °C
참조
Stereoselective synthesis of a Podophyllum lignan core by intramolecular reductive nickel-catalysis
Xiao, Jian; et al, Chemical Communications (Cambridge, 2018, 54(16), 2040-2043

합성 방법 20

반응 조건
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  1 h, rt → -60 °C
1.2 -60 °C; 30 min, rt
참조
An integrated high throughput experimentation/predictive QSAR modeling approach to ansa-zirconocene catalysts for isotactic polypropylene
Ehm, Christian ; et al, Polymers (Basel, 2020, 12(5),

합성 방법 21

반응 조건
1.1 Reagents: Phosphoric tribromide Solvents: Chloroform ;  10 min, 0 °C; 45 - 60 min, rt
1.2 Solvents: Chloroform ;  10 - 15 h, 0 °C
1.3 Reagents: Potassium carbonate Solvents: Water ;  neutralized, 0 °C
참조
One-Pot Tandem Amidation, Knoevenagel Condensation, and Palladium-Catalyzed Wacker Type Oxidation/C-O Coupling: Synthesis of Chromeno-Annulated Imidazopyridines
Pandey, Khima; et al, Journal of Organic Chemistry, 2018, 83(15), 8026-8035

합성 방법 22

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water
참조
Synthesis of indan derivatives
Munavalli, Somashekhar; et al, Bulletin de la Societe Chimique de France, 1964, (12), 3103-12

합성 방법 23

반응 조건
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Water
2.1 Reagents: Sodium acetate ,  Sodium nitrite ,  Hydrochloric acid ,  Water ,  Sodium sulfite ,  Copper sulfate pentahydrate Solvents: Water
참조
2-Bromo-4-methylbenzaldehyde
Jolad, Shivanand D.; et al, Organic Syntheses, 1966, 46, 13-16

합성 방법 24

반응 조건
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ;  0 °C
1.2 Catalysts: Dimethylformamide ;  0 °C → rt; 3 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C → rt; 90 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Tetrahydrofuran ;  1 h, -78 °C
2.2 Reagents: Methanol ,  Potassium sodium tartrate Solvents: Water ;  5 h, rt
참조
Enantioselective Lewis Acid Catalyzed ortho Photocycloaddition of Olefins to Phenanthrene-9-carboxaldehydes
Stegbauer, Simone; et al, Angewandte Chemie, 2018, 57(44), 14593-14596

합성 방법 25

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium acetate ,  Hydrochloric acid ,  Water ,  Sodium sulfite ,  Copper sulfate pentahydrate Solvents: Water
참조
2-Bromo-4-methylbenzaldehyde
Jolad, Shivanand D.; et al, Organic Syntheses, 1966, 46, 13-16

합성 방법 26

반응 조건
1.1 Reagents: Sodium acetate ,  Sodium nitrite ,  Hydrochloric acid ,  Water ,  Sodium sulfite ,  Copper sulfate pentahydrate Solvents: Water
참조
2-Bromo-4-methylbenzaldehyde
Jolad, Shivanand D.; et al, Organic Syntheses, 1966, 46, 13-16

2-Bromo-4-methylbenzaldehyde Raw materials

2-Bromo-4-methylbenzaldehyde Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:824-54-4)2-Bromo-4-methylbenzaldehyde
A855781
순결:99%/99%/99%
재다:100g/500g/1kg
가격 ($):298.0/1468.0/2496.0
atkchemica
(CAS:824-54-4)2-Bromo-4-methylbenzaldehyde
CL12925
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의